
1-(4-Bromophenyl)-3-hexadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-hexadecylurea is an organic compound characterized by the presence of a bromophenyl group and a long hexadecyl chain attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-hexadecylurea typically involves the reaction of 4-bromoaniline with hexadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The process can be summarized as follows:
- Dissolve 4-bromoaniline in anhydrous dichloromethane.
- Add hexadecyl isocyanate dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-3-hexadecylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted urea derivatives.
- Oxidation reactions produce oxidized urea compounds.
- Reduction reactions result in reduced phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-hexadecylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-hexadecylurea involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The long hexadecyl chain enhances the compound’s lipophilicity, allowing it to integrate into cell membranes and affect membrane-associated processes.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-3-dodecylurea: Similar structure but with a shorter dodecyl chain.
1-(4-Chlorophenyl)-3-hexadecylurea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-octadecylurea: Similar structure but with a longer octadecyl chain.
Uniqueness: 1-(4-Bromophenyl)-3-hexadecylurea is unique due to its specific combination of a bromophenyl group and a hexadecyl chain, which imparts distinct chemical and biological properties. The bromine atom provides reactivity for further functionalization, while the hexadecyl chain enhances lipophilicity and membrane interaction.
Propriétés
Numéro CAS |
6936-83-0 |
|---|---|
Formule moléculaire |
C23H39BrN2O |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-hexadecylurea |
InChI |
InChI=1S/C23H39BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23(27)26-22-18-16-21(24)17-19-22/h16-19H,2-15,20H2,1H3,(H2,25,26,27) |
Clé InChI |
ADPVZPFBFNBZSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
-lambda~5~-phosphane](/img/structure/B14729354.png)
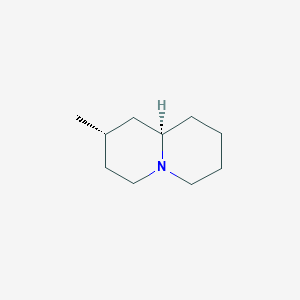



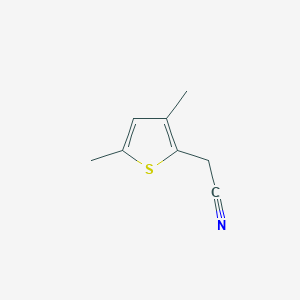
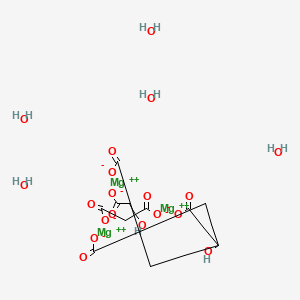

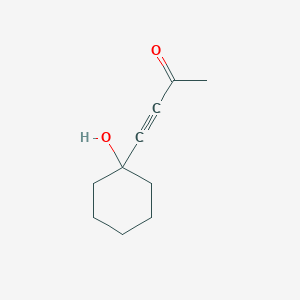
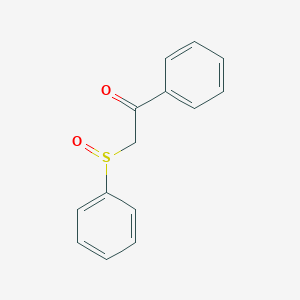
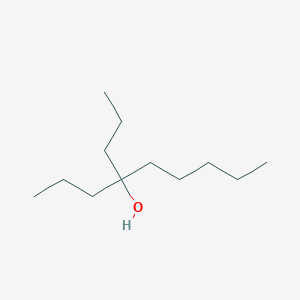
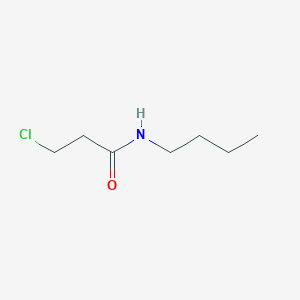
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)
